Benzenesulfonic acid, 2-bromo-, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 2-bromo-, potassium salt is an organosulfur compound. It is a derivative of benzenesulfonic acid where a bromine atom is substituted at the second position of the benzene ring, and the sulfonic acid group is neutralized with potassium. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of benzenesulfonic acid, 2-bromo-, potassium salt typically involves the sulfonation of bromobenzene. The process can be summarized as follows:
Sulfonation of Bromobenzene: Bromobenzene is treated with concentrated sulfuric acid or oleum to introduce the sulfonic acid group at the para position relative to the bromine atom.
Neutralization: The resulting 2-bromo-benzenesulfonic acid is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to handle larger quantities. Continuous sulfonation processes using oleum or sulfur trioxide are commonly employed to ensure efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 2-bromo-, potassium salt undergoes various chemical reactions typical of aromatic sulfonic acids:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The sulfonic acid group can be reduced to a sulfonate or sulfinate group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonyl chlorides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as chlorine or sulfur trioxide.
Major Products Formed
Substitution: Formation of various substituted benzenesulfonic acids.
Reduction: Formation of sulfonates or sulfinates.
Oxidation: Formation of sulfonyl chlorides or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 2-bromo-, potassium salt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, 2-bromo-, potassium salt involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom and sulfonic acid group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound can interact with various molecular targets, including enzymes and proteins, through its functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: The parent compound without the bromine substitution.
p-Toluenesulfonic acid: A similar compound with a methyl group instead of a bromine atom.
Sulfanilic acid: An aromatic sulfonic acid with an amino group.
Uniqueness
Benzenesulfonic acid, 2-bromo-, potassium salt is unique due to the presence of both a bromine atom and a sulfonic acid group on the benzene ring. This combination of functional groups provides distinct reactivity and makes it valuable for specific chemical reactions and applications.
Eigenschaften
CAS-Nummer |
63468-58-6 |
---|---|
Molekularformel |
C6H4BrKO3S |
Molekulargewicht |
275.16 g/mol |
IUPAC-Name |
potassium;2-bromobenzenesulfonate |
InChI |
InChI=1S/C6H5BrO3S.K/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 |
InChI-Schlüssel |
DUCGQSYLYWVEBW-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)S(=O)(=O)[O-])Br.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.